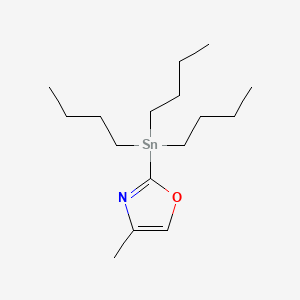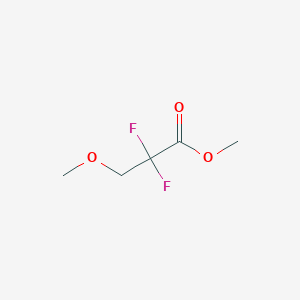
Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Übersicht
Beschreibung
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is an unnatural amino acid commonly used in peptide synthesis. It serves as both a protecting group and an introduced group during solid-phase peptide synthesis reactions . Its chemical structure includes a cyano-phenyl group, which imparts unique properties.
Synthesis Analysis
The synthesis of Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid involves several steps, including amino acid coupling , deprotection , and purification . Researchers often employ Fmoc-based solid-phase peptide synthesis to create this compound .
Molecular Structure Analysis
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid contains 54 bonds , including 34 non-H bonds , 21 multiple bonds , and 7 rotatable bonds . Its molecular formula comprises 25 carbon atoms , 20 hydrogen atoms , 2 nitrogen atoms , and 4 oxygen atoms .
Chemical Reactions Analysis
This compound participates in various chemical reactions, such as peptide bond formation , esterification , and deprotection of the Fmoc group . These reactions are crucial for constructing peptide sequences .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid: is primarily used in the field of peptide synthesis. As an amino acid derivative, it is utilized for incorporating non-natural amino acids into peptides. This is particularly useful for creating peptides with enhanced stability, specificity, or altered functionality compared to their natural counterparts .
Drug Discovery
In drug discovery, this compound serves as a building block for the development of new pharmaceuticals. Its unique structure allows for the creation of peptide-based drugs with potential cyano group interactions, which could lead to improved binding affinity and selectivity for certain targets .
Proteomics Research
Proteomics, the large-scale study of proteins, often requires the synthesis of peptides for experiments. Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid can be used to synthesize peptides that mimic protein segments, aiding in the identification and characterization of protein functions .
Enzyme Inhibition Studies
The cyano group present in this compound can act as a mimic for the transition state of certain enzymatic reactions, making it a valuable tool for enzyme inhibition studies. Researchers can use it to design inhibitors that provide insights into enzyme mechanisms or to develop therapeutic inhibitors .
Material Science
In material science, the compound’s ability to form stable, rigid structures makes it suitable for creating novel polymeric materials. These materials could have potential applications in biodegradable plastics, coatings, or as components of biomedical devices .
Chemical Biology
Chemical biology research often involves the modification of biomolecules. Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid can be used to introduce structural changes into peptides or proteins, thereby altering their biological activity or stability for experimental purposes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375881 | |
| Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | |
CAS RN |
517905-92-9 | |
| Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597757.png)
![2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597758.png)
![Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate](/img/structure/B1597759.png)

